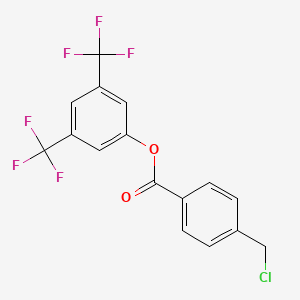

Ethyl 2,3-Dihydrobenzofuran-5-ylacetate

Übersicht

Beschreibung

Ethyl 2,3-Dihydrobenzofuran-5-ylacetate, also known as ethyl homopiperonylacetate, is an organic compound. It has a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol .

Synthesis Analysis

The synthesis of this compound involves a two-step reaction . A single crystal of this compound was grown in a suitable solvent system . The structure of this compound was confirmed by 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction methods .Molecular Structure Analysis

The molecular structure of this compound was analyzed using the Hirshfeld surface analysis method to analyze the intermolecular forces . The crystal structure of the compound was optimized by density functional theory calculations . The results showed that the single crystal structure determined by X-ray crystal diffraction was consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were analyzed using various methods including 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 206.24 g/mol and a molecular formula of C12H14O3 .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Ethyl 2,3-Dihydrobenzofuran-5-ylacetate and its analogues are synthesized through various methods, which are crucial for their applications in scientific research. For instance, a novel electrochemical aryl radical generation and its 5-exo cyclization followed by carboxylation sequence is used for the facile synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids (Senboku, Michinishi, & Hara, 2011). Additionally, cyclization reactions of free and masked dianions have been used for efficient synthesis of furan-2-ylacetates and 7-(alkoxycarbonyl)benzofurans (Bellur & Langer, 2005).

Catalytic Reactions

The acylation of aromatic ethers like 2,3-dihydrobenzofuran, using different acylating agents and catalysts like zeolites, showcases another application. This process leads to the synthesis of compounds like ethyl (2,3-dihydrobenzofuran-5-yl)glyoxylate (Smith, El‐Hiti, Jayne, & Butters, 2003).

Drug Discovery

In the field of drug discovery, methods for the regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans are significant. These methods involve fluoride-induced desilylation leading to o-quinone methide generation, which has potential applications in drug discovery (Shaikh & Varvounis, 2014).

Antimicrobial Screening

The synthesis of dihydrobenzofurans for antimicrobial screening represents another critical application. For example, compounds containing carbomethoxy-ethenyl at 2-position and phenyl and hydroxyl at 3-position exhibit moderate activity against both Gram-positive and Gram-negative bacteria (Ravi, Selvam, & Swaminathan, 2012).

Antitumor Agents

Dihydrobenzofuran lignans, synthesized through oxidative dimerization and derivatization reactions, have been evaluated for potential anticancer activity. These compounds, especially those with specific functional groups, show promising activity against leukemia and breast cancer cell lines (Pieters et al., 1999).

Zukünftige Richtungen

The future directions for the study of Ethyl 2,3-Dihydrobenzofuran-5-ylacetate could involve further exploration of its pharmacological activities, given that benzofuran derivatives have been found to exhibit a variety of such activities . Additionally, further studies could be conducted to optimize its synthesis and explore its potential applications in various fields .

Eigenschaften

IUPAC Name |

ethyl 2-(2,3-dihydro-1-benzofuran-5-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-14-12(13)8-9-3-4-11-10(7-9)5-6-15-11/h3-4,7H,2,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZHKQFWJMCSDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(C=C1)OCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(6-chloro-3-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3042925.png)

![N'3-[5-chloro-3-(trifluoromethyl)-2-pyridyl]-2,5-dichloropyridine-3-carbohydrazide](/img/structure/B3042927.png)

![2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B3042933.png)

![3-Nitro-4-{[5-(trifluoromethyl)-2-pyridyl]thio}benzaldehyde](/img/structure/B3042942.png)